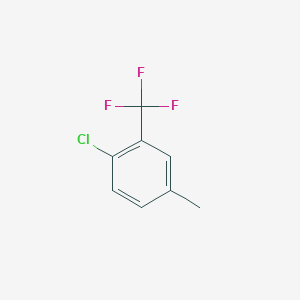

2-Chloro-5-methylbenzotrifluoride

Description

This article explores the chemical significance and research context of 2-Chloro-5-methylbenzotrifluoride, a polysubstituted aromatic compound. By examining its structural components and the broader classes of compounds to which it belongs, we can understand the scientific interest in its synthesis and potential applications.

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-4-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXLWMLABMJODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470798 | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-27-8 | |

| Record name | 1-Chloro-4-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80245-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylbenzotrifluoride

Reaction Pathways and Substituent Effects on Aromatic Reactivity

The reactivity of the aromatic ring in 2-Chloro-5-methylbenzotrifluoride is significantly influenced by the electronic and steric properties of its substituents: the chloro, methyl, and trifluoromethyl groups. These groups dictate the preferred reaction pathways, whether through electrophilic or nucleophilic aromatic substitution.

Influence of Chlorine and Trifluoromethyl Groups on Electrophilic and Nucleophilic Aromatic Substitution

The chlorine and trifluoromethyl (CF3) groups are both electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). uomustansiriyah.edu.iqlibretexts.org The trifluoromethyl group, in particular, is strongly deactivating due to the high electronegativity of the fluorine atoms. researchgate.net This deactivation makes reactions like nitration and halogenation require harsher conditions compared to benzene. msu.edulibretexts.org

Conversely, the electron-withdrawing nature of these substituents, especially when positioned ortho or para to a leaving group, activates the ring for nucleophilic aromatic substitution (SNAr). uomustansiriyah.edu.iqlibretexts.org In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. libretexts.org The presence of strong electron-withdrawing groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the reaction. libretexts.orgnih.gov For instance, the chlorine atom in this compound can be displaced by nucleophiles. smolecule.com

The methyl group, being an electron-donating group, has an opposing effect. It activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.orglibretexts.org However, in this compound, the combined deactivating effect of the chlorine and trifluoromethyl groups generally outweighs the activating effect of the methyl group for electrophilic attack.

The following table summarizes the directing effects of the individual substituents on electrophilic aromatic substitution:

| Substituent | Type | Activating/Deactivating | Ortho/Para/Meta Directing |

| -Cl | Electron-withdrawing (by induction), Electron-donating (by resonance) | Deactivating | Ortho, Para |

| -CH₃ | Electron-donating | Activating | Ortho, Para |

| -CF₃ | Strongly Electron-withdrawing | Deactivating | Meta |

Steric and Electronic Effects in Reaction Regioselectivity

The regioselectivity of substitution reactions on this compound is a result of the interplay between steric hindrance and the electronic directing effects of the substituents. researchgate.net

In electrophilic aromatic substitution, the positions for attack are sterically and electronically influenced. The positions ortho to the bulky trifluoromethyl group and the chlorine atom are sterically hindered. The directing effects of the three substituents must be considered collectively. The methyl group directs ortho and para, while the chlorine directs ortho and para, and the trifluoromethyl group directs meta. The most likely positions for electrophilic attack would be those that are least sterically hindered and electronically favored by the combination of these directing effects.

Exploration of Radical Reactions and Photochemistry Involving Benzotrifluorides

Benzotrifluoride (B45747) derivatives can participate in radical reactions. researchgate.net The trifluoromethyl group is generally stable under many radical conditions, but the C-H bonds of the methyl group can be susceptible to radical abstraction.

The photochemistry of benzotrifluoride derivatives has been a subject of study, particularly in the context of their environmental fate. acs.orgacs.orgsonar.ch Some benzotrifluorides undergo photodefluorination in aqueous environments when exposed to UV light, leading to the formation of benzoic acids. acs.orgacs.org The rate and efficiency of this process are highly dependent on the nature and position of other substituents on the aromatic ring. acs.org Strong electron-donating groups have been found to enhance the photochemical reactivity towards hydrolysis. acs.orgsonar.ch In contrast, some substituted benzotrifluorides, such as those with nitro groups, can be photostable. acs.org The photochemical behavior of this compound itself would depend on the interplay of the chloro and methyl substituents on the photodefluorination quantum yield.

Reaction Mechanism Elucidation through Experimental and Computational Studies

The mechanisms of reactions involving benzotrifluorides are investigated through a combination of experimental techniques and computational modeling. nih.gov

Spectroscopic Monitoring of Reaction Intermediates

Spectroscopic methods are crucial for detecting and characterizing transient species in reaction mechanisms. Techniques like Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the progress of a reaction and identify intermediates. nih.govresearchgate.net For instance, in nucleophilic aromatic substitution reactions, spectroscopic methods could potentially be used to observe the formation of the Meisenheimer complex under specific conditions. nih.gov

Kinetic Isotope Effects in Reaction Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H (or other) bond is broken in the rate-determining step of a reaction. libretexts.orgwikipedia.orgslideshare.netyoutube.com By replacing a hydrogen atom with its heavier isotope, deuterium, a change in the reaction rate can be observed if the C-H bond is broken during the rate-limiting step. libretexts.org

Primary Kinetic Isotope Effect (PKIE): A significant change in rate (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. wikipedia.org

Secondary Kinetic Isotope Effect (SKIE): Smaller changes in rate (kH/kD is often between 0.7 and 1.5) can occur when the isotopic substitution is at a position not directly involved in bond breaking. wikipedia.orgyoutube.com These effects can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

In the context of this compound, a KIE study involving deuteration of the methyl group could be used to probe whether C-H bond cleavage from the methyl group is involved in the rate-determining step of a particular reaction, such as a radical halogenation.

Mechanistic Models for Carbon-Hydrogen Bond Functionalization

The carbon-hydrogen (C-H) bond, traditionally considered chemically inert, can be strategically functionalized in this compound through transition-metal catalysis. The regioselectivity and efficiency of these transformations are governed by the electronic and steric properties of the substituents on the benzene ring—the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups, and the electron-donating methyl (-CH3) group. Mechanistic investigations, often supported by computational modeling such as Density Functional Theory (DFT), have been instrumental in elucidating the pathways of these complex reactions.

The functionalization of C-H bonds in aromatic compounds like this compound is often achieved using late transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir). The prevailing mechanisms typically involve a sequence of steps including C-H activation, insertion of an unsaturated partner, and reductive elimination or another terminating step.

One of the most common mechanistic pathways is the concerted metalation-deprotonation (CMD) mechanism. In this model, the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. For this compound, the directing group plays a crucial role in positioning the metal catalyst in proximity to the target C-H bond. The electronic nature of the substituents significantly influences the acidity of the C-H bonds, thereby affecting the energy barrier of the CMD step.

Another key mechanistic route is oxidative addition , where the metal center inserts into the C-H bond, leading to an increase in its oxidation state. This is often followed by reductive elimination to form the final product and regenerate the catalyst. The feasibility of this pathway is dependent on the ability of the metal to undergo changes in its oxidation state.

Computational studies on analogous trifluoromethylated and chlorinated aromatic compounds provide valuable insights into the energetics of these mechanistic steps. DFT calculations can model the transition state geometries and activation energies for different possible C-H functionalization pathways. For instance, in a hypothetical palladium-catalyzed arylation of this compound, DFT could be used to compare the activation barriers for C-H cleavage at different positions on the aromatic ring.

The table below presents hypothetical, yet representative, data from DFT calculations for the activation energy of the C-H activation step in a palladium-catalyzed reaction, illustrating the influence of the substituents on the regioselectivity.

Table 1: Hypothetical DFT-Calculated Activation Energies for C-H Functionalization of this compound

| Position of C-H Activation | Proposed Mechanistic Step | Ligand Environment | Calculated Activation Energy (kcal/mol) |

| C6-H (ortho to -CH3) | Concerted Metalation-Deprotonation (CMD) | Acetate | 25.8 |

| C3-H (ortho to -Cl) | Concerted Metalation-Deprotonation (CMD) | Acetate | 28.2 |

| C4-H (ortho to -CF3) | Concerted Metalation-Deprotonation (CMD) | Acetate | 30.5 |

This data is illustrative and intended to represent typical computational findings in mechanistic studies of C-H activation.

The lower activation energy for the C-H bond ortho to the methyl group suggests that this position is kinetically favored for functionalization under these hypothetical conditions. This is consistent with the methyl group's electron-donating nature, which can stabilize a partial positive charge on the adjacent carbon in the transition state. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the ortho C-H bonds, leading to a higher activation barrier.

Furthermore, studies on iridium-catalyzed C-H borylation have shown that the steric environment created by the ligands on the metal center is critical for controlling regioselectivity. In the case of this compound, bulky ligands on an iridium catalyst could favor functionalization at the less sterically hindered C-H positions.

Advanced Characterization and Spectroscopic Studies of 2 Chloro 5 Methylbenzotrifluoride

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is fundamental for identifying the functional groups and determining the structural arrangement of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorption are characteristic of the bond types and their chemical environment. For 2-Chloro-5-methylbenzotrifluoride, the key functional groups are the trifluoromethyl (-CF₃) group, the methyl (-CH₃) group, the chloro (-Cl) group, and the substituted benzene (B151609) ring.

The expected FT-IR absorption bands are detailed in the table below. The strong electron-withdrawing nature of the -CF₃ group and the chlorine atom significantly influences the vibrational frequencies of the aromatic ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching of the carbon-carbon double bonds within the benzene ring. |

| C-F Stretch | 1350 - 1100 | Strong, characteristic absorptions from the symmetric and asymmetric stretching of the carbon-fluorine bonds in the -CF₃ group. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. The exact position is sensitive to substitution on the benzene ring. |

| C-H Bending | 900 - 675 | Out-of-plane bending of the aromatic C-H bonds, which is indicative of the substitution pattern. |

Fourier Transform Raman (FT-Raman) Spectroscopy Applications

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where the frequency shifts in the scattered light correspond to the molecule's vibrational modes. While polar groups like C-F can be strong in IR, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra.

For this compound, FT-Raman is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| Aromatic C-H Stretch | 3100 - 3000 | Typically a strong band in the Raman spectrum of aromatic compounds. |

| Aliphatic C-H Stretch | 2980 - 2870 | Stretching vibrations of the methyl group. |

| Ring Breathing Vibration | 1000 - 990 | A symmetric stretching and contracting of the entire benzene ring, often a sharp and intense peak in Raman. |

| C-CF₃ Stretch | 1300 - 1100 | Stretching of the bond between the ring and the trifluoromethyl group. |

| C-Cl Stretch | 800 - 600 | While also IR active, this vibration can be observed in the Raman spectrum. |

Electronic Spectroscopy for Molecular Properties

Electronic spectroscopy investigates the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which promotes electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The benzene ring in this compound contains a π-electron system. Substituents on the ring can shift the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and affect the absorption intensity.

The electronic transitions are typically π → π* transitions within the benzene ring. The presence of the chlorine, methyl, and trifluoromethyl groups, with their varying electronic effects (inductive vs. hyperconjugation), will influence the energy of these transitions. One would expect to observe characteristic absorption bands for the substituted benzene chromophore.

| Transition Type | Expected λ_max Range (nm) | Description |

| π → π* (E2-band) | ~200 - 230 | A high-energy transition characteristic of the aromatic system. |

| π → π* (B-band) | ~250 - 290 | A lower-energy transition with fine vibrational structure, which is characteristic of benzenoid systems but may be broadened by the substituents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chemical Structure and Dynamics

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methyl protons. The number of signals, their splitting patterns (multiplicity), and their integration values would confirm the substitution pattern. ¹³C NMR would show signals for each unique carbon atom in the molecule, including the quaternary carbons and the carbon of the -CF₃ group, which would be split due to coupling with fluorine. ¹⁹F NMR is also crucial for confirming the trifluoromethyl group.

Expected ¹H and ¹³C NMR Data

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 7.8 | Multiple signals (singlets, doublets) depending on coupling between adjacent protons. |

| ¹H | -CH₃ Protons | 2.3 - 2.5 | Singlet (s) |

| ¹³C | Aromatic Carbons | 120 - 140 | Multiple signals. |

| ¹³C | -CH₃ Carbon | 15 - 25 | Quartet (q) due to C-H coupling (in proton-coupled spectrum). |

| ¹³C | -CF₃ Carbon | 120 - 130 | Quartet (q) due to strong one-bond C-F coupling. |

| ¹³C | C-Cl Carbon | 130 - 135 | Signal for the carbon atom bonded to chlorine. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₆ClF₃), the molecular weight can be precisely determined. The high-resolution mass spectrum would show the molecular ion peak (M⁺). A key feature would be the isotopic pattern for chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a 3:1 intensity ratio. industrialchemicals.gov.au

The monoisotopic mass is approximately 194.01 Da. rsc.org Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or cleavage related to the trifluoromethyl group.

Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| ~194 / 196 | [C₈H₆ClF₃]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. rsc.org |

| ~179 / 181 | [C₇H₃ClF₃]⁺ | Loss of a methyl radical (•CH₃). |

| ~159 | [C₈H₆F₃]⁺ | Loss of a chlorine radical (•Cl). |

| ~125 | [C₇H₃F₃]⁺ | Loss of both chlorine and a methyl group. |

Chromatographic Techniques for Separation and Quantification

The separation and quantification of this compound and its related isomers or impurities are crucial for ensuring product purity and for monitoring its presence in various matrices. Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are the primary methods employed for these analytical challenges. These techniques offer high resolution and sensitivity, allowing for the accurate determination of the compound even in complex mixtures.

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. The selection of the stationary phase is critical for achieving the desired separation. Non-polar and medium-polarity columns are often favored for the analysis of halogenated aromatic compounds.

Detailed research findings have demonstrated the efficacy of specific GC methods. For instance, in the analysis of reaction mixtures during the synthesis of related benzotrifluoride (B45747) derivatives, gas-liquid chromatography (GLC) has been successfully used to monitor the formation of the main product and by-products. google.com The choice of detector is also a key parameter, with Flame Ionization Detectors (FID) providing robust quantification and Mass Spectrometry (MS) offering definitive identification of the separated components. For enhanced selectivity towards halogenated compounds, a halogen-specific detector (XSD) can be employed, which is particularly useful when analyzing samples with complex matrices.

While specific retention times are highly dependent on the exact analytical conditions, the following tables provide examples of typical parameters used for the GC analysis of compounds structurally similar to this compound. These serve as a foundational guide for method development.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Phenyl-methyl polysiloxane (e.g., DB-5 or equivalent) | Silarylene phase with selectivity similar to 5% diphenyl/ 95% dimethyl polysiloxane cromlab-instruments.es |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen | Helium |

| Inlet Temperature | 250 °C | 280 °C |

| Injection Mode | Split/Splitless | Splitless cromlab-instruments.es |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | 60 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 10 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Ion Trap Mass Spectrometer cromlab-instruments.es |

High-performance liquid chromatography (HPLC) provides a powerful alternative for the analysis of this compound, especially for less volatile impurities or when derivatization is not desirable. Reversed-phase chromatography is the most common mode used for such analyses.

In reversed-phase HPLC, a non-polar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of a small amount of acid, such as phosphoric or formic acid, to the mobile phase can improve peak shape and resolution for acidic or basic analytes. ekb.egturkjps.org

The following table outlines typical conditions for the HPLC analysis of related aromatic compounds, which can be adapted for this compound.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of Aromatic Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 5 µm, 150 x 4.6 mm nih.gov | C8, 3.5 µm, 100 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Methanol:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 35 °C |

| Detector | UV-Vis at 254 nm | Diode Array Detector (DAD) scanning 200-400 nm |

| Injection Volume | 10 µL | 5 µL |

The development of a specific and robust chromatographic method for this compound requires careful optimization of these parameters to achieve the desired separation from potential impurities, such as isomers (e.g., 3-Chloro-4-methylbenzotrifluoride, 4-Chloro-3-methylbenzotrifluoride) and reaction by-products. Method validation according to established guidelines is essential to ensure the reliability of the analytical results. fda.gov

Theoretical and Computational Chemistry of 2 Chloro 5 Methylbenzotrifluoride

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and its energetic stability. These computational approaches solve the Schrödinger equation for the molecule, providing detailed information about its properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Chloro-5-methylbenzotrifluoride, DFT methods, particularly using hybrid functionals like B3LYP combined with a comprehensive basis set such as 6-311++G(d,p), are employed to determine its most stable geometric structure. nih.govresearchgate.net

The process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring and its substituents (chloro, methyl, and trifluoromethyl groups).

Conformational analysis, particularly concerning the rotation of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups, is also a critical aspect. While the benzene ring is rigid, these substituent groups can rotate around their single bonds. DFT calculations can map the potential energy surface as a function of these rotational angles to identify the lowest energy (most stable) conformers. The steric and electronic interactions between the bulky and electronegative -CF₃ group, the -Cl atom, and the -CH₃ group will significantly influence the preferred rotational orientations.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C1-C2-C3 | 120.5 |

| C-CH₃ | 1.510 | C4-C5-C6 | 119.8 |

| C-CF₃ | 1.500 | C1-C6-C5 | 120.2 |

| C-F | 1.345 | F-C-F | 106.5 |

| Aromatic C-C | 1.390 - 1.405 | ||

| Aromatic C-H | 1.084 | ||

| Note: This data is illustrative and represents typical values expected from DFT (B3LYP/6-311++G(d,p)) calculations based on similar substituted benzenes. Actual values would be derived from specific computational output. |

Prediction of Spectroscopic Parameters (Vibrational and Electronic)

DFT calculations are also a powerful tool for predicting spectroscopic parameters. The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. nih.govnih.gov These calculations are based on the second derivative of the energy with respect to the atomic coordinates. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C ring vibrations, or the characteristic vibrations of the -CF₃, -Cl, and -CH₃ groups. nih.gov

Comparing the calculated vibrational spectra with experimentally obtained spectra is a crucial method for confirming the molecular structure. nih.gov Often, calculated frequencies are scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical method. nih.gov

Electronic spectra, such as UV-Vis absorption, can also be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -CH₃ | Symmetric/Asymmetric Stretch | 2950 - 3050 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| -CF₃ | Symmetric/Asymmetric Stretch | 1100 - 1350 |

| C-Cl | Stretch | 650 - 850 |

| Note: These are typical frequency ranges. Precise values and their IR/Raman intensities would be obtained from a specific DFT frequency calculation. |

Elucidation of Electronic Structure and Bonding Properties

Understanding the electronic structure is key to predicting a molecule's reactivity, polarity, and intermolecular interactions. Computational methods provide detailed insights into how electrons are distributed and how they participate in chemical bonds.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scribd.com

Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) | Description |

| E(HOMO) | -7.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.3 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 7.5 | -E(HOMO) |

| Electron Affinity (A) | 1.2 | -E(LUMO) |

| Chemical Hardness (η) | 3.15 | (I-A)/2 |

| Note: These values are illustrative, based on typical DFT calculations for halogenated aromatic compounds. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. dergipark.org.tr It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions. For this compound, these methods can be used to model various reactions, such as electrophilic aromatic substitution or nucleophilic substitution. researchgate.netgoogle.com

By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a detailed reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding the reaction's kinetics and mechanism.

For example, in modeling the nitration of this compound, computational methods can predict the most likely position of attack (ortho, meta, or para to the existing substituents) by comparing the energies of the different possible transition states. google.com The directing effects of the chloro, methyl, and trifluoromethyl groups, which are a combination of inductive and resonance effects, can be quantitatively analyzed to predict the regioselectivity of the reaction. researchgate.net

Simulation of Intermolecular Interactions and Condensed Phase Behavior

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the simulation of intermolecular interactions and condensed phase behavior of this compound. While general computational methods for studying halogenated and fluorinated aromatic compounds exist, no studies presenting detailed research findings or data tables for this particular compound could be located.

Computational studies on related molecules, such as other substituted benzotrifluorides and halogenated benzenes, utilize a variety of techniques to understand their behavior in condensed phases. These methods typically include:

Molecular Dynamics (MD) Simulations: This technique is used to simulate the movement of atoms and molecules over time, providing insights into the dynamic behavior of liquids and solids. For a molecule like this compound, MD simulations would require the development of a specific force field. A force field is a set of parameters that describe the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The accuracy of MD simulations is highly dependent on the quality of the force field parameters. For fluorinated aromatic compounds, specialized force fields like AMBER have been developed, but would need to be specifically parameterized for this compound. researchgate.net

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study the electronic structure and interaction energies between molecules with high accuracy. researchgate.net These calculations can be used to understand the nature of intermolecular forces, such as halogen bonding, hydrogen bonding, and π-π stacking, which would all be relevant for this compound. For instance, studies on halogen atom-benzene complexes have shown that the nature of the interaction (sigma vs. pi complex) can be predicted using these methods. nih.gov

Condensed Phase Property Prediction: Simulations can be used to predict macroscopic properties such as density, boiling point, viscosity, and diffusion coefficients. These predictions are then ideally validated against experimental data. While PubChem lists the existence of this compound, it does not provide experimental physical property data for its condensed phases. nih.gov For comparison, a related compound, 2-Chlorobenzotrifluoride, has a documented boiling point and other physical properties which could serve as a benchmark for validating a simulation protocol. researchgate.net

Hypothetical Research and Data:

In the absence of specific research, one can hypothesize the type of data that would be generated from a computational study of this compound. Such a study would likely involve the following steps:

Force Field Parameterization: Development of a specific set of force field parameters for the molecule, likely validated against high-level QM calculations of dimer interaction energies and experimental data if available.

Liquid State Simulation: Performing MD simulations of a box of this compound molecules in the liquid state to analyze its structure and dynamics.

Data Analysis: Calculation of properties from the simulation trajectories.

The following tables represent the type of data that would be expected from such a study but are hypothetical due to the lack of published research.

Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer (kcal/mol)

| Dimer Configuration | Interaction Energy (MP2/aug-cc-pVDZ) |

|---|---|

| Parallel-displaced (π-stacking) | -3.5 |

| T-shaped (C-H···π) | -2.8 |

| Halogen-bonded (C-Cl···π) | -2.1 |

| Head-to-tail | -1.5 |

Table 2: Hypothetical Predicted vs. Experimental Condensed Phase Properties

| Property | Simulated Value | Experimental Value |

|---|---|---|

| Density (g/mL at 298 K) | Data not available | Data not available |

| Boiling Point (°C at 1 atm) | Data not available | Data not available |

| Heat of Vaporization (kJ/mol) | Data not available | Data not available |

| Self-Diffusion Coefficient (m²/s at 298 K) | Data not available | Data not available |

The creation of scientifically accurate and detailed content for the simulation of intermolecular interactions and condensed phase behavior of this compound is not possible at this time due to the absence of published research on this specific compound. The information presented here is based on general methodologies applied to similar chemical systems and serves to illustrate the type of research that would be necessary to generate the requested data.

Applications of 2 Chloro 5 Methylbenzotrifluoride in Advanced Chemical Synthesis

Role as an Intermediate in Pharmaceutical Chemistry

In the realm of medicinal chemistry, 2-chloro-5-methylbenzotrifluoride serves as a crucial building block for the creation of new drugs. boulingchem.com Its distinct properties allow for the precise construction of complex molecular architectures, which is essential in the development of effective therapeutic agents. chemimpex.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). pharmanoble.com These are the biologically active components of a drug product. The compound's structure allows medicinal chemists to use it as a starting material to build more complex drug molecules through a series of carefully designed chemical reactions. boulingchem.com For instance, it is used in the synthesis of quinoline (B57606) derivatives, which have shown potential as antifungal, antibacterial, antitumor, and anticancer agents. smolecule.com

Design and Development of Novel Therapeutic Agents

The unique combination of a trifluoromethyl group and a chlorine atom on the benzene (B151609) ring makes this compound a valuable scaffold in the design of new therapeutic agents. chemimpex.com The trifluoromethyl group, in particular, can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. This allows for the fine-tuning of molecular structures to develop more effective drugs. chemimpex.com Its application as a precursor extends to the synthesis of pharmaceuticals targeting a range of biological pathways.

Utility in Agrochemical and Crop Protection Applications

Beyond pharmaceuticals, this compound is a significant intermediate in the agrochemical industry, contributing to the development of modern crop protection solutions. boulingchem.comboulingchem.com

Precursor in Herbicide and Insecticide Synthesis

This compound is a key raw material for the synthesis of various pesticides, including herbicides and insecticides. boulingchem.com Its chemical properties enable the creation of pesticide ingredients that are highly effective against target pests while being relatively safe for the environment and non-target organisms. boulingchem.com For example, it is a precursor in the synthesis of high-efficiency pesticides that show excellent control effects on a variety of pests and are characterized by high efficiency, low toxicity, and low residue, aligning with the principles of modern green agriculture. boulingchem.com Specifically, it is used in the preparation of 2-chloro-5-trichloromethylpyridine, an important intermediate for herbicides like fluazifop-butyl. epo.org

Development of Advanced Agrochemical Formulations

The use of this compound extends to the development of advanced agrochemical formulations. Its derivatives are integral to producing a variety of pesticides, including those with broad-spectrum systemic absorption, high efficiency, and good safety profiles. googleapis.com For instance, the related compound 2-chloro-5-trifluoromethylpyridine, which can be synthesized from precursors derived from this compound, is a key intermediate for several important agrochemicals. googleapis.comgoogle.com

Contribution to Materials Science and Polymer Development

This compound also plays a role in the field of materials science. boulingchem.com It can be used as a functional monomer in the synthesis of specialty polymers. boulingchem.com The incorporation of this compound into polymer chains can introduce specific functional groups that enhance the material's properties, such as improving its heat resistance, chemical corrosion resistance, or mechanical strength. boulingchem.com These high-performance materials have important applications in demanding fields like aerospace and electronics. boulingchem.com The trifluoromethyl group, in particular, is known to improve thermal stability and chemical resistance in polymer formulations. chemimpex.com

Strategic Importance in Fine Chemical Production

This compound, also known by its IUPAC name 1-chloro-4-methyl-2-(trifluoromethyl)benzene, holds significant strategic importance in the production of fine chemicals. Its value lies in its unique molecular architecture, which makes it a crucial building block for synthesizing complex, high-value molecules for specialized markets, particularly in the agrochemical and pharmaceutical industries. boulingchem.comboulingchem.com

The strategic utility of this compound is derived from the combined functionalities of the chlorine atom, the methyl group, and the trifluoromethyl (CF₃) group on a benzene ring. boulingchem.com The trifluoromethyl group is particularly noteworthy; its incorporation into organic molecules can enhance chemical and thermal stability, and favourably modulate the biological activity of the final product. chemimpex.com This makes this compound a sought-after intermediate for creating new generations of effective and stable active ingredients. boulingchem.com

In the realm of fine chemicals, the compound serves as a foundational scaffold. chemimpex.com Its reactive sites can be selectively modified through various chemical reactions, allowing chemists to build more complex structures. boulingchem.com This versatility is critical in multi-step syntheses where precise control over the introduction of functional groups is necessary to achieve the desired molecular target with high purity and yield.

The industrial significance of this compound is evident in its application as a key intermediate for a range of products. boulingchem.comboulingchem.com In the agrochemical sector, it is instrumental in the synthesis of modern, high-efficiency pesticides and herbicides. boulingchem.com The resulting agrochemicals often exhibit enhanced performance, contributing to improved crop protection and yields. boulingchem.com Similarly, in the pharmaceutical industry, this intermediate is utilized in the synthetic pathways of new drug candidates, where the trifluoromethyl moiety can play a role in improving the pharmacological profile of the drug. boulingchem.com Its use extends to the materials science sector for creating high-performance materials with specific desired properties. boulingchem.com

The table below details the strategic role of this compound as an intermediate in the production of various classes of fine chemicals.

| Class of Fine Chemical | Industrial Sector | Strategic Importance of this compound |

| Advanced Agrochemicals | Agriculture | Serves as a key building block for high-efficiency herbicides and pesticides with desirable characteristics such as high efficacy and low toxicity. boulingchem.com |

| Pharmaceutical Intermediates | Pharmaceuticals | Used as a starting material in the synthesis of complex active pharmaceutical ingredients (APIs), where the CF₃ group can enhance bioactivity and stability. boulingchem.com |

| Specialty Dyes | Textiles & Printing | Employed in the synthesis of novel dyes, imparting properties like enhanced color brightness and lightfastness. boulingchem.com |

| High-Performance Materials | Materials Science | Incorporated into polymers and other materials to improve thermal stability and chemical resistance for applications in fields like electronics and aerospace. boulingchem.comchemimpex.com |

The consistent demand for this compound underscores its established role in the fine chemical industry. As synthetic methodologies advance, the strategic importance of versatile and functionalized building blocks like this compound is expected to grow, driving innovation across various high-tech industries. boulingchem.com

Environmental Impact and Biological Interactions of 2 Chloro 5 Methylbenzotrifluoride

Environmental Fate and Persistence Studies

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes and its movement through different environmental compartments. For 2-Chloro-5-methylbenzotrifluoride, its stability is influenced by the strong carbon-fluorine bonds of the trifluoromethyl group and the presence of a chlorine atom on the aromatic ring. boulingchem.com

Direct studies on the biodegradation of this compound in various environmental compartments such as soil, water, and sediment are not extensively available in peer-reviewed literature. However, research on structurally similar compounds provides insights into its potential biodegradability.

Biodegradation of organic chemicals is a critical process for their removal from the environment and is influenced by the chemical's structure and the metabolic capabilities of microbial communities. dtu.dk Studies on benzotriazole (B28993) derivatives, which also feature substituted benzene (B151609) rings, have shown that biodegradation can occur under both aerobic and anaerobic conditions. nih.gov For instance, the degradation of 5-methyl-benzotriazole and 5-chloro-benzotriazole can proceed via demethylation and dechlorination, respectively. nih.gov This suggests that the methyl and chloro groups on the benzene ring of this compound could potentially be sites for microbial attack.

Research on other chlorinated aromatic compounds, such as chlorophenols and the herbicide 2,4,5-trichlorophenoxyacetic acid, has demonstrated that some microorganisms possess the enzymatic machinery to dehalogenate and degrade these persistent molecules. nih.govresearchgate.net The degradation of 2-chloro-5-nitrophenol, for example, can involve reductive dehalogenation by aerobic bacteria. researchgate.net The presence of both a chloro and a methyl group on the benzotrifluoride (B45747) structure may influence its susceptibility to microbial degradation, but specific pathways and rates for this compound have yet to be elucidated.

Furthermore, the compound has a relatively low vapor pressure at room temperature, which would limit its volatilization and long-range atmospheric transport. boulingchem.com However, like other semi-volatile organic compounds, it may enter the atmosphere through evaporation. boulingchem.com Once in the atmosphere, its fate would be determined by atmospheric chemical reactions, including photolysis.

Ecotoxicological Assessment and Ecological Impact

The ecotoxicological profile of this compound is not well-established. However, data from related compounds can provide an initial assessment of its potential ecological impact.

Direct ecotoxicity data for this compound is scarce. A safety data sheet for the related compound, 2-Chloro-5-(trifluoromethyl)benzonitrile, indicates that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

For terrestrial ecosystems, standardized tests are available to assess the toxicity of chemicals to a range of organisms including birds, bees, non-target arthropods, soil organisms, and plants. criver.com However, no such studies were found specifically for this compound.

The following table presents acute toxicity data for a structurally similar compound, providing an indication of potential aquatic toxicity.

| Compound | Species | Exposure Duration | Endpoint | Value | Reference |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | - | - | - | Toxic to aquatic organisms | scbt.com |

No specific LC50 or LD50 values were provided in the search results for this compound.

There are no specific studies available on the bioaccumulation potential of this compound. Bioaccumulation refers to the accumulation of a substance in an organism from all routes of exposure. Chemicals that are persistent and lipophilic (fat-soluble) tend to have a higher potential for bioaccumulation.

The insolubility of this compound in water suggests it may have lipophilic properties, which could lead to its accumulation in the fatty tissues of organisms. boulingchem.com However, without experimental data such as the octanol-water partition coefficient (Kow) or bioconcentration factor (BCF) studies, its bioaccumulation potential remains speculative.

Chemo-Biological Interactions and Toxicological Profiling (Research Perspectives)

The specific chemo-biological interactions and the detailed toxicological profile of this compound are not well-documented in publicly available research. The compound is noted for its use as a key raw material in the synthesis of pesticides, which implies that it possesses some degree of biological activity that is harnessed in the development of more complex, biologically active molecules. boulingchem.com

Toxicological information on related compounds, such as 2-Chloro-5-(trifluoromethyl)benzonitrile, indicates that it is considered a hazardous substance, being toxic if swallowed and harmful by inhalation and in contact with skin. scbt.com It is also an irritant to the eyes, respiratory system, and skin. scbt.com Long-term exposure to related cyanide-containing compounds has been reported to cause a range of symptoms including loss of appetite, headache, and weakness. scbt.com

A safety data sheet for another related compound, 2-chloro-5-trifluoromethylpyridine, indicates it is harmful if swallowed or inhaled and causes damage to the central nervous system, liver, and peripheral nervous system through prolonged or repeated exposure. jubilantingrevia.com

The following table summarizes toxicological information for related compounds.

| Compound | Acute Toxicity (Oral) | Target Organs | Reference |

| 2-Chloro-5-(trifluoromethyl)benzonitrile | Toxic if swallowed | - | scbt.com |

| 2-chloro-5-trifluoromethylpyridine | LD50 Oral: 750 mg/kg (mouse, intraperitoneal) | Central Nervous System, Liver, Peripheral Nervous System | jubilantingrevia.com |

Note: The LD50 value for 2-chloro-5-trifluoromethylpyridine is based on intraperitoneal administration in mice, as indicated in the safety data sheet.

Further research is needed to establish a comprehensive toxicological profile for this compound and to understand its specific mechanisms of interaction with biological systems.

Molecular and Cellular Mechanisms of Chemical-Biological Interactions

There is no specific information available in the search results regarding the molecular and cellular mechanisms of this compound. For related compounds, the trifluoromethyl group is noted to potentially interact with enzymes or receptors, thereby altering their activity, but this is a general statement about a class of compounds and not a specific finding for this compound.

Development of Adverse Outcome Pathways (AOPs) for Risk Assessment

No studies were found that develop or propose an Adverse Outcome Pathway (AOP) specifically for this compound. The AOP framework is a conceptual tool used to link a molecular initiating event (MIE) to an adverse outcome at a biological level of organization. nih.govchinacdc.cn While AOPs are being developed for various chemicals, including other chlorinated compounds, to aid in risk assessment, none have been published for this compound. nih.govchinacdc.cnnih.gov

In Vitro and In Vivo Toxicological Methodologies

Specific in vitro or in vivo toxicological studies detailing the methodologies used to assess this compound could not be identified in the search results. While general toxicological testing methodologies exist, such as those established by the Organization for Economic Co-operation and Development (OECD) for acute oral toxicity, their application to this specific compound has not been published. impactfactor.org

Evaluation of Biological Targets and Pathways

There is no information available from the search results on the evaluation of specific biological targets or pathways for this compound. For some related substituted benzotrifluorides, research has focused on their use as intermediates in the synthesis of compounds designed to interact with specific biological pathways, but the toxicological targets of the intermediate itself are not defined. boulingchem.com

Conclusion and Future Research Directions

Summary of Current Research Advances and Knowledge Gaps

Research into 2-Chloro-5-methylbenzotrifluoride, a colorless to light yellow liquid with a characteristic odor, has established it as a pivotal intermediate in various sectors of the chemical industry. boulingchem.com Its molecular structure, featuring a benzene (B151609) ring substituted with chlorine, a methyl group, and a trifluoromethyl group, imparts a unique combination of chemical reactivity and physical properties. boulingchem.comsmolecule.com The trifluoromethyl group, a strong electron-withdrawing group, reduces the electron density of the benzene ring, which influences the reactivity of the chlorine atom, making it less susceptible to nucleophilic substitution reactions under general conditions. boulingchem.com Conversely, the methyl group has a weak electron-donating effect. boulingchem.com

Current knowledge highlights its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. boulingchem.comboulingchem.comsmolecule.com It serves as a starting material for constructing complex drug molecules and is an important intermediate for high-efficiency pesticides. boulingchem.comboulingchem.com In materials science, it can be incorporated as a functional monomer in high-performance polymers to enhance properties like heat resistance and chemical stability. boulingchem.comboulingchem.com

Despite these advances, specific areas require further investigation. While its general reactivity is understood, detailed mechanistic studies of its various transformations are not extensively documented in publicly available literature. Furthermore, comprehensive toxicological and environmental impact assessments are necessary to fully understand its lifecycle and potential effects on ecosystems. Quantitative data on its solubility in a wider range of organic solvents and more precise vapor pressure data at various temperatures would also be beneficial for process optimization and safety handling.

Emerging Synthetic Strategies for Fluorinated Benzene Derivatives

The synthesis of this compound and related fluorinated benzene derivatives has seen gradual improvements, moving towards more mature and controllable processes with increased yields. boulingchem.com Traditional methods often involve multi-step sequences. For instance, the synthesis of related compounds like 2-bromo-5-fluorobenzotrifluoride (B1268043) has been achieved through a three-step process involving nitration, reduction, and a subsequent diazotization/bromination sequence, utilizing common chemical reagents. google.com Another patented method for a similar compound involves the nitration of m-fluorobenzotrifluoride, followed by reduction and then diazotization and bromination. google.com

A patented preparation for 2-methyl-5-aminobenzotrifluoride starts with 2-trifluoromethylbenzaldehyde, which undergoes reduction, chlorination, nitration, and finally a hydrogenation reduction to yield the target molecule. google.com These examples of multi-step syntheses for structurally similar compounds suggest that the synthesis of this compound likely involves analogous transformations.

Emerging strategies in fluorine chemistry are focusing on more direct and efficient methods. The development of novel catalysts and reaction pathways is a key area of research. boulingchem.com For instance, methods that avoid harsh reagents and multiple intermediate isolations are highly desirable. Continuous flow chemistry is another promising avenue, offering better control over reaction parameters and potentially improving safety and scalability. The use of specialized brominating agents in one-step processes for similar molecules indicates a trend towards more streamlined synthetic routes. google.com

Advanced Mechanistic Studies and Computational Insights

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. The electronic properties of the molecule, with the electron-withdrawing trifluoromethyl group and the electron-donating methyl group, create a specific reactivity pattern on the benzene ring that influences electrophilic aromatic substitution reactions. smolecule.com The chlorine atom's reactivity in nucleophilic substitution reactions is also a key area for mechanistic investigation. smolecule.com

Interaction studies focusing on its reactivity with various nucleophiles and electrophiles are fundamental to understanding how it can be used to build more complex molecules. smolecule.com Computational chemistry can provide valuable insights into the transition states and energy profiles of these reactions. Density Functional Theory (DFT) calculations, for example, can help predict the regioselectivity of further substitutions on the aromatic ring and elucidate the energetic barriers for different reaction pathways. Such computational studies can guide experimental work, saving time and resources by identifying the most promising reaction conditions.

Expanding Applications in Specialized Chemical Fields

The unique properties of this compound have led to its application in several specialized fields, and there is potential for further expansion.

Pharmaceuticals: It is a crucial intermediate in drug synthesis. boulingchem.comboulingchem.com The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles. Its structural motif is found in various biologically active compounds. For example, a related benzamide (B126) structure has been modified to create selective inhibitors for enzymes in parasites like Cryptosporidium parvum. nih.gov

Agrochemicals: This compound is an important intermediate in the production of high-efficiency, low-toxicity pesticides. boulingchem.com The resulting agrochemicals contribute to modern green agriculture by providing effective pest control. boulingchem.com

Materials Science: In this field, this compound is used to synthesize specialty polymers and coatings. boulingchem.comsmolecule.com Its incorporation can improve weather resistance, chemical corrosion resistance, mechanical properties, heat resistance, and flame retardancy of materials, making them suitable for high-end applications in aerospace and electronics. boulingchem.comboulingchem.com

Future applications could emerge in areas like liquid crystals, where related fluorinated compounds have found use due to their thermal stability and low polarizability.

Environmental Sustainability and Safety in Fluorine Chemistry Research

The increasing use of fluorinated compounds, including this compound, necessitates a strong focus on environmental sustainability and safety. The persistence of some organofluorine compounds in the environment is a significant concern. nih.gov Research into the biodegradability and potential long-term environmental fate of this compound and its derivatives is crucial.

Sustainable chemistry principles are being increasingly applied to fluorine chemistry. nsf.gov This includes the development of greener synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions. nsf.gov The use of recyclable catalysts is one such approach that can reduce the environmental footprint of production processes. google.com

Q & A

Q. What role does this compound play in the development of fluorinated liquid crystals for display technologies?

- Methodological Answer : The CF₃ group enhances dielectric anisotropy, while the methyl group improves mesophase stability. Synthesize liquid crystal monomers via Sonogashira coupling with alkynyl spacers. Characterize phase transitions using Differential Scanning Calorimetry (DSC) and polarized optical microscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.